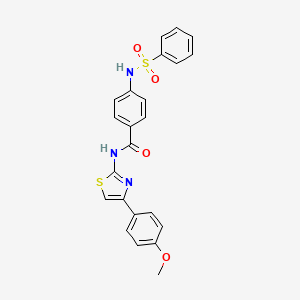

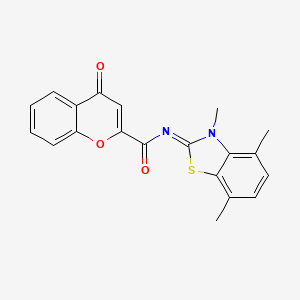

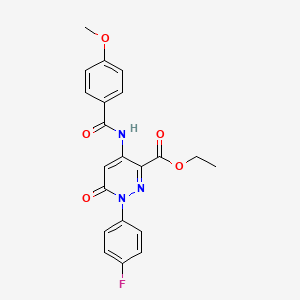

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a heterocyclic molecule that includes a thiadiazole ring, a key structural motif found in many biologically active compounds. Thiadiazoles are known for their wide applications in medicinal chemistry due to their diverse pharmacological properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the use of sulfonyl chlorides as precursors. For instance, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate is a related compound that can be used as a starting material for the synthesis of various sulfonamide derivatives . Additionally, a tandem synthesis approach has been disclosed for the creation of 1,2,3-thiadiazoles from dichloroisothiazolones and hydrazines under mild conditions, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can strongly interact with other functional groups such as the sulfonyl group. This interaction can lead to a distorted arrangement around the sulfur atom of the sulfonyl moiety . Moreover, the crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, reveals the presence of molecular forces such as S=O close contact and through-conjugation, which could also be relevant to the compound under analysis .

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives can be influenced by the presence of substituents on the thiadiazole ring and the adjacent functional groups. For example, the interaction between the sulfonyl group and the thiadiazole ring can affect the electron distribution and, consequently, the chemical reactivity of the molecule . The synthesis of N-substituted derivatives of a related oxadiazole compound demonstrates the versatility of these heterocyclic compounds in forming various chemical bonds under the influence of weak bases and polar aprotic solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are determined by their molecular structure. The bond lengths and angles, as well as the presence of specific functional groups, can influence properties such as solubility, melting point, and reactivity. The crystallographic analysis of related compounds provides insights into the density and molecular geometry, which are crucial for understanding the physical properties of these molecules . Additionally, the spectral analysis of synthesized derivatives can offer information on the electronic structure and the nature of chemical bonds within the molecule .

科学的研究の応用

Biological Activity and Spectral Analysis

1,3,4-Oxadiazole bearing compounds, including derivatives of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole, have garnered interest due to their biological activities. These compounds have been synthesized and analyzed using modern spectroscopic techniques. They were evaluated against the butyrylcholinesterase (BChE) enzyme and also subjected to molecular docking studies to assess their binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).

Antimicrobial and Antibacterial Studies

Another study focused on N-substituted derivatives of this compound, investigating their antibacterial activity. The synthesized compounds were tested against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity (Khalid et al., 2016).

Anticancer Potential

A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the compound , evaluated them as anticancer agents. The synthesized compounds showed promising results against certain cancer cell lines, indicating potential anticancer properties (Rehman et al., 2018).

Antiviral Activity

Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, closely related to the compound , revealed anti-tobacco mosaic virus activity in some compounds, suggesting potential antiviral applications (Chen et al., 2010).

特性

IUPAC Name |

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O3S3/c12-9-1-2-10(20-9)21(16,17)15-5-3-8(4-6-15)18-11-14-13-7-19-11/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVWNSLXKYAQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)

![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)